molecular formula C9H18O2 B2989352 5-Methyloctanoic acid CAS No. 60218-42-0

5-Methyloctanoic acid

Cat. No. B2989352
CAS RN: 60218-42-0
M. Wt: 158.241
InChI Key: GTKYBNNWJGLBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyloctanoic acid is a medium-chain fatty acid . It has a molecular formula of C9H18O2 . The average mass is 158.238 Da and the monoisotopic mass is 158.130676 Da .


Molecular Structure Analysis

The molecular structure of 5-Methyloctanoic acid consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) .


Physical And Chemical Properties Analysis

5-Methyloctanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a flash point of 129.7±6.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . The compound has a polar surface area of 37 Å2 and a molar volume of 172.1±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

5-Methyloctanoic acid has been synthesized and characterized for various applications. For instance, enantiomers of 5- and 6-methyloctanoic acids have been synthesized from 1,4-butanediol and 1,5-pentanediol, respectively, with high configurational purity. This process involves several steps including alkylation, conversion of alcohol groups to bromides, and fractional crystallization. These synthesized compounds find applications in studying the physical and chemical properties of branched-chain fatty acids (Sonnet et al., 1990).

Role in Aggregation Pheromones

(+/-)-4-Methyloctanoic acid and its ethyl ester, closely related to 5-methyloctanoic acid, serve as aggregation pheromones in rhinoceros beetles of the genus Oryctes. They are investigated for controlling these pests via olfactory trapping. A simple, economical, and high-yield synthesis of (+/-)-4-methyloctanoic acid from n-hexanal is crucial for developing effective pest control strategies (Ragoussis et al., 2007).

Medical Research: Renin Inhibition

5-Methyloctanoic acid derivatives have been used in medical research, particularly in the design of angiotensinogen transition-state analogs for inhibiting renin. These compounds are synthesized for creating potent inhibitors of human plasma renin, a key enzyme in the regulation of blood pressure (Thaisrivongs et al., 1987).

Analytical Chemistry and Radiochemistry

5-Methyloctanoic acid has been used in the synthesis of compounds for Positron Emission Tomography (PET) studies. For example, [1-11C]-2-Octynoic acid, [1-11C)-2-decynoic acid, and [1-11C]-3-(R,S)-methyloctanoic acid were synthesized to evaluate their potential as PET tracers for imaging in vivo medium-chain acyl-CoA dehydrogenase and medium-chain fatty acid utilization (Kawashima et al., 1997).

Flavor Science

In the field of flavor science, 5-methyloctanoic acid plays a significant role. It contributes to the characteristic flavor of mutton and goat meat. The presence of 4-methyloctanoic acid, a closely related compound, has been correlated with the "goaty" odor in these meats. Understanding its impact on flavor helps in the food industry for quality control and product development (Wong et al., 1975).

Mechanism of Action

Target of Action

5-Methyloctanoic acid is a medium-chain fatty acid .

Mode of Action

As a medium-chain fatty acid, it is likely to interact with its targets through hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially influencing cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by 5-Methyloctanoic acid are not well-known. As a fatty acid, it may be involved in lipid metabolism. Fatty acids can be broken down through beta-oxidation to produce energy, or they can be incorporated into complex lipids such as triglycerides and phospholipids .

Pharmacokinetics

As a medium-chain fatty acid, it is likely to be absorbed in the gastrointestinal tract and transported to the liver for metabolism . Its hydrophobic nature suggests that it may have good bioavailability .

Result of Action

As a fatty acid, it may influence cellular processes such as energy production and lipid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methyloctanoic acid. For example, the presence of other lipids can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability .

properties

IUPAC Name

5-methyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(2)6-4-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTKYBNNWJGLBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.